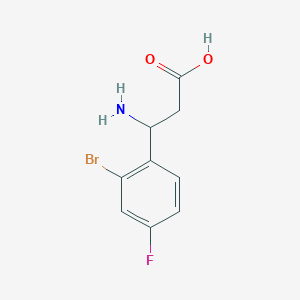
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a compound that can be considered a derivative of phenylpropanoic acid with additional amino and halogen groups. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds. For instance, the presence of both amino and halogen groups suggests potential reactivity in both organic synthesis and biological systems, as seen with similar compounds in the provided papers .
Synthesis Analysis
The synthesis of halogenated aromatic amino acids typically involves multiple steps, including protection of functional groups, halogen-lithium exchange, and coupling reactions. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involved protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions . Similarly, the synthesis of 3-amino-3-(4-fluorophenyl)propionic acid would likely follow a multi-step process, potentially involving a halogenated precursor and a protected amino acid .
Molecular Structure Analysis
The molecular structure of 3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid would be characterized by the presence of an amino group and a carboxylic acid group, providing both acidic and basic sites. The halogen atoms would influence the electronic properties of the aromatic ring, as seen in the study of 2-(4-fluorobenzylideneamino) propanoic acid, where the fluorine atom impacted the electronic structure and vibrational spectra .
Chemical Reactions Analysis
Compounds similar to 3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid are known to participate in various chemical reactions. For instance, boronic acids are used in Suzuki cross-coupling reactions , and the presence of an amino group can facilitate the formation of amides or other derivatives . The halogen atoms can also be involved in halogen-lithium exchanges or serve as leaving groups in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid would be influenced by its functional groups. The amino group would contribute to basicity, while the carboxylic acid group would confer acidity. The presence of halogens would affect the compound's polarity and potentially its solubility in various solvents. The compound's spectroscopic properties, such as IR and Raman spectra, would reflect the vibrational modes of the functional groups .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
A study by Qiu et al. (2009) detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid. This synthesis is significant for the manufacture of flurbiprofen, showcasing the importance of such compounds in the synthesis of pharmaceuticals. The methodology focuses on overcoming challenges related to the cost and safety of materials used in the synthesis process, which could be relevant for developing efficient synthesis pathways for related compounds (Qiu et al., 2009).
Pharmacological Research
Research on chlorogenic acid (CGA) by Naveed et al. (2018) highlights the diverse biological and pharmacological effects of phenolic compounds, which could be analogous to the activities explored for amino acid derivatives. CGA exhibits antioxidant, anti-inflammatory, and neuroprotective properties among others, suggesting a broad spectrum of potential biomedical applications for structurally or functionally related compounds (Naveed et al., 2018).
Biochemical and Material Science Applications
Aminot and Kérouel (2006) reviewed methods for determining total dissolved free primary amines in seawater, focusing on the use of fluorescence. This research could provide insight into analytical applications for similar compounds, highlighting the importance of understanding compound interactions in various environments (Aminot & Kérouel, 2006).
Safety and Hazards
properties
IUPAC Name |
3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULMOBYJBPULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)
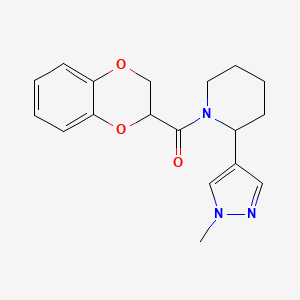
![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)
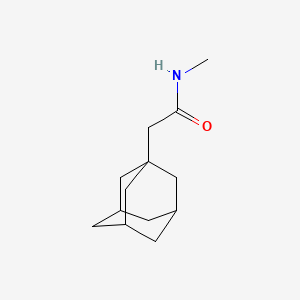
![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)
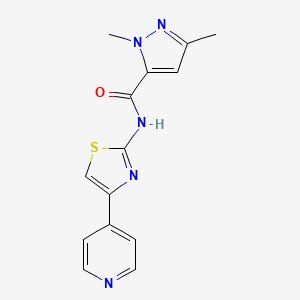
![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)
![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)
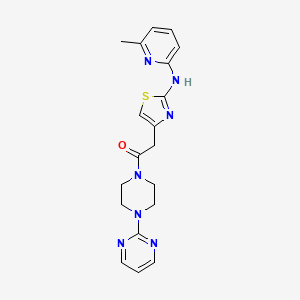
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)